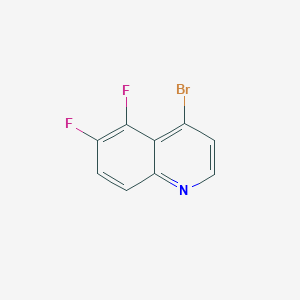
4-Bromo-5,6-difluoroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5,6-difluoroquinoline is a fluorinated quinoline derivative with the molecular formula C9H4BrF2N and a molecular weight of 244.04 g/mol . This compound is part of the broader class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 4-Bromo-5,6-difluoroquinoline typically involves the halogenation of quinoline derivatives. One common method includes the bromination and fluorination of quinoline rings under controlled conditions . The reaction conditions often involve the use of bromine and fluorine sources in the presence of catalysts and solvents that facilitate the halogenation process . Industrial production methods may involve large-scale halogenation reactions with optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Bromo-5,6-difluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds. Palladium catalysts are often used in these reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions to form various derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield aminoquinoline derivatives .
Scientific Research Applications
4-Bromo-5,6-difluoroquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Biological Research: It serves as a probe in biological studies to investigate enzyme inhibition and receptor binding.
Chemical Synthesis: The compound is utilized in the synthesis of complex organic molecules and as a precursor for other fluorinated quinoline derivatives.
Mechanism of Action
The mechanism of action of 4-Bromo-5,6-difluoroquinoline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, disrupting biological processes essential for the survival of pathogens or cancer cells . The fluorine atoms enhance the compound’s binding affinity and selectivity for its targets, while the bromine atom can facilitate interactions with hydrophobic pockets in proteins .
Comparison with Similar Compounds
4-Bromo-5,6-difluoroquinoline can be compared with other fluorinated quinoline derivatives, such as:
4-Bromo-5,8-difluoroquinoline: Similar in structure but with different fluorine atom positions, leading to variations in biological activity and chemical reactivity.
4-Bromo-7,8-difluoroquinoline: Another derivative with distinct fluorine atom positions, affecting its properties and applications.
4-Bromo-7-fluoroquinoline: Lacks one fluorine atom compared to this compound, resulting in different chemical and biological characteristics.
Properties
Molecular Formula |
C9H4BrF2N |
|---|---|
Molecular Weight |
244.03 g/mol |
IUPAC Name |
4-bromo-5,6-difluoroquinoline |
InChI |
InChI=1S/C9H4BrF2N/c10-5-3-4-13-7-2-1-6(11)9(12)8(5)7/h1-4H |
InChI Key |
BKMHWRLPQCEYCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















